
3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride, also known as Rivastigmine Related Compound B, is an organic compound with the CAS Number: 105601-13-6 . It has a molecular weight of 272.77 and its molecular formula is C13H21ClN2O2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H . This indicates that the compound has a phenyl ring attached to a dimethylaminoethyl group and a dimethylcarbamate group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact melting point, boiling point, and density are not specified in the search results.科学研究应用
Neurodegenerative Disease Research
This compound is structurally related to rivastigmine, a well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease . It serves as a valuable reference material for the development of new therapeutic agents aimed at enhancing cholinergic neurotransmission in the brain, which is crucial for memory and learning processes.
Analytical Chemistry
As a reference standard, this compound is utilized in analytical methods to ensure the accuracy and precision of chromatographic and spectroscopic assays . This is particularly important in the quality control of pharmaceuticals, where impurities must be accurately quantified.
Pharmacology
In pharmacological research, this compound can be used to study the kinetics and dynamics of enzyme inhibition . It helps in understanding the interaction between inhibitors and enzymes like acetylcholinesterase, which is pivotal for developing drugs with fewer side effects and improved efficacy.
Toxicology
This compound is used as a reference material in toxicological studies to identify potential adverse effects of new drugs . It aids in the assessment of safety profiles and the determination of therapeutic indices for new pharmacological compounds.
Drug Design and Development
In the field of drug design, this compound provides a structural framework for the synthesis of novel compounds with potential therapeutic benefits . Researchers can modify its structure to enhance its pharmacological properties or reduce toxicity.
Molecular Biology
In molecular biology, this compound can be used in the study of gene expression related to cholinergic neurotransmission . It may help in understanding the molecular basis of diseases and the development of gene therapies.
Neuroscience
This compound is relevant in neuroscience research, where it can be used to investigate the mechanisms of synaptic transmission and plasticity . It can provide insights into how neural circuits are modulated and how memory formation occurs at the molecular level.
Biochemistry
In biochemistry, this compound is used to study enzyme-substrate interactions and the role of cholinergic enzymes in various biological processes . It can help in elucidating the biochemical pathways involved in neurotransmission and their regulation.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHWAUYZFYZSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

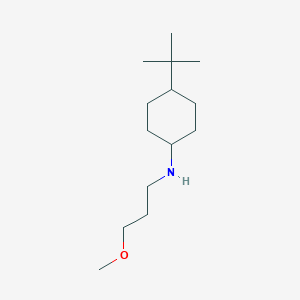
![Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate](/img/structure/B2966553.png)
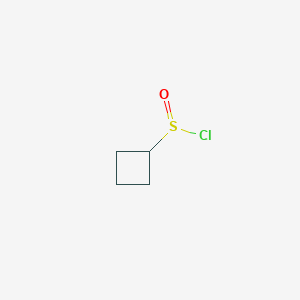
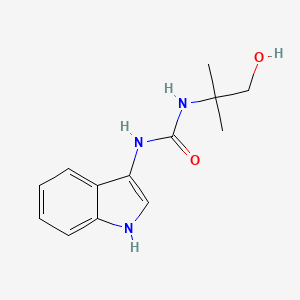
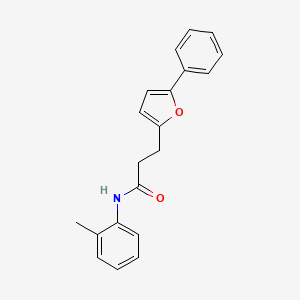
![1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2966558.png)
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2966559.png)
![9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2966561.png)
![Diethyl({2-[(2-methylpropyl)amino]ethyl})amine](/img/structure/B2966566.png)
![Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2966567.png)
![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966569.png)
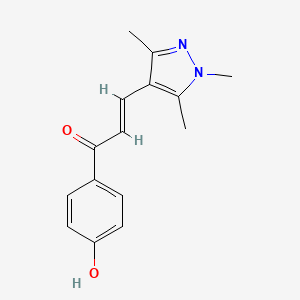
![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)
